molecular formula C26H32O B177234 trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene CAS No. 199795-20-5

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

Cat. No.: B177234
CAS No.: 199795-20-5
M. Wt: 360.5 g/mol
InChI Key: CSISUZCVJCNCFG-UHFFFAOYSA-N
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Description

    Starting Material: 4-Butylcyclohexylbenzene

    Reaction: Bromination followed by a Sonogashira coupling reaction with ethynylbenzene.

    Product: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

  • Ethoxylation

      Starting Material: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

      Reaction: Ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate.

      Product: trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    • Formation of the Butylcyclohexylphenyl Intermediate

        Starting Material: 4-Butylcyclohexanone

        Reaction: Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

        Product: 4-Butylcyclohexylbenzene

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.

      Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.

      Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

      Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

    Major Products

      Oxidation: Formation of diketones or carboxylic acids.

      Reduction: Formation of ethylene or ethane derivatives.

      Substitution: Halogenated aromatic compounds.

    Scientific Research Applications

    Chemistry

      Material Science: Used in the synthesis of liquid crystals and organic semiconductors due to its rigid structure and electronic properties.

      Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

    Biology and Medicine

      Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

      Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry

      Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.

      Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

    Mechanism of Action

    The mechanism by which trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, modulating their activity through binding interactions.

    Comparison with Similar Compounds

    Similar Compounds

    • trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene
    • trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-hydroxybenzene

    Uniqueness

    Compared to its analogs, trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene offers unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

    Properties

    IUPAC Name

    1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CSISUZCVJCNCFG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H32O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10633560
    Record name 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10633560
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    360.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    199795-20-5
    Record name 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10633560
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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